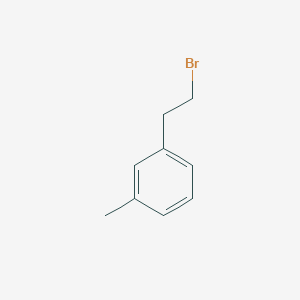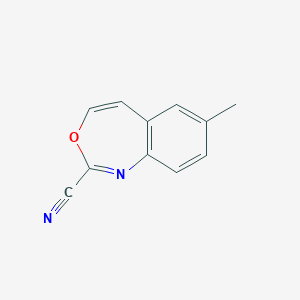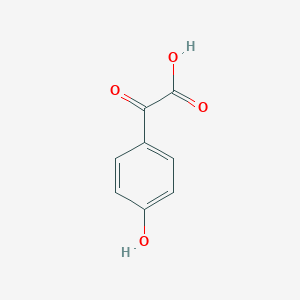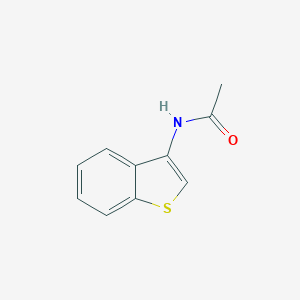
N-(1-benzothiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzothiophen-3-yl)acetamide, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA is a heterocyclic organic compound that contains a benzothiophene ring system and an acetamide functional group. This compound has been extensively studied for its various biological properties and has shown promising results in the treatment of several diseases.
Wirkmechanismus
The mechanism of action of N-(1-benzothiophen-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-benzothiophen-3-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. Additionally, N-(1-benzothiophen-3-yl)acetamide has been found to modulate the activity of various signaling pathways, including the Wnt signaling pathway.
Biochemische Und Physiologische Effekte
N-(1-benzothiophen-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. N-(1-benzothiophen-3-yl)acetamide has also been found to induce apoptosis in cancer cells and protect neurons from damage. Additionally, N-(1-benzothiophen-3-yl)acetamide has been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzothiophen-3-yl)acetamide has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified. N-(1-benzothiophen-3-yl)acetamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(1-benzothiophen-3-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzothiophen-3-yl)acetamide. One area of interest is the development of N-(1-benzothiophen-3-yl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzothiophen-3-yl)acetamide and its potential therapeutic applications. N-(1-benzothiophen-3-yl)acetamide may also be useful in combination with other compounds for the treatment of various diseases. Overall, N-(1-benzothiophen-3-yl)acetamide has shown significant potential for use in scientific research and may have important implications for the development of new therapies.
Synthesemethoden
The synthesis of N-(1-benzothiophen-3-yl)acetamide involves the reaction between 3-bromobenzothiophene and acetamide in the presence of a base. This reaction results in the formation of N-(1-benzothiophen-3-yl)acetamide. The synthesis of N-(1-benzothiophen-3-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-benzothiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(1-benzothiophen-3-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-(1-benzothiophen-3-yl)acetamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16810-40-5 |
|---|---|
Produktname |
N-(1-benzothiophen-3-yl)acetamide |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
N-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
IMVFWBOAKQOTTG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
Kanonische SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
Löslichkeit |
28.7 [ug/mL] |
Synonyme |
3-(Acetylamino)benzo[b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



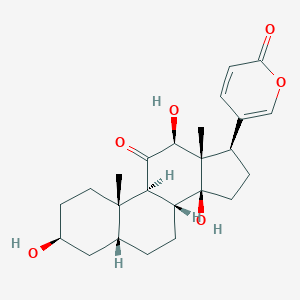

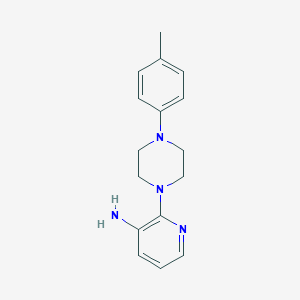
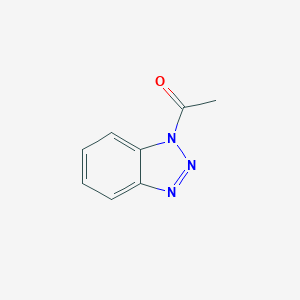

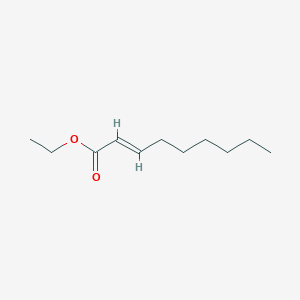
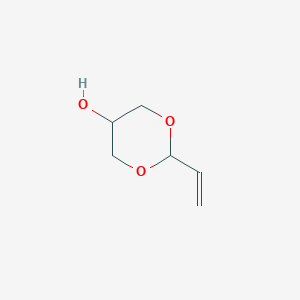
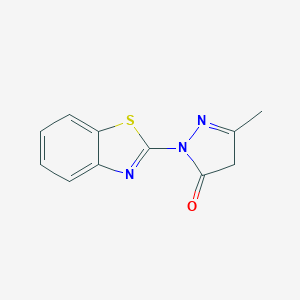
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
